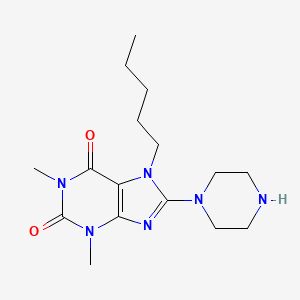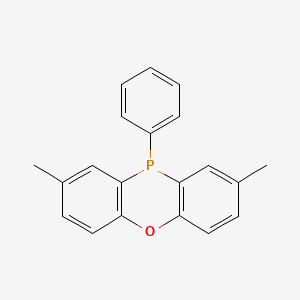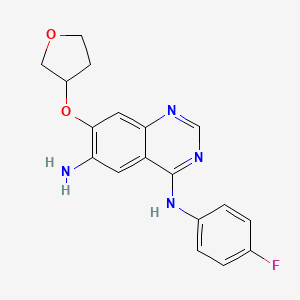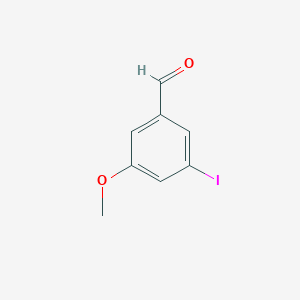
2,6-Dibromo-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-methoxybenzoic acid is an organic compound characterized by the presence of two bromine atoms and a methoxy group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methoxybenzoic acid typically involves the bromination of 4-methoxybenzoic acid. This can be achieved through a decarboxylative bromination process, which is a transition-metal-free method. The reaction involves the use of bromine in the presence of a silver salt, resulting in the substitution of the carboxyl group with a bromine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the methoxy group or the aromatic ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
2,6-Dibromo-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,6-Dibromo-4-methoxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may vary depending on the application and the derivatives used.
類似化合物との比較
4-Methoxybenzoic Acid: Lacks the bromine atoms, resulting in different reactivity and applications.
2,6-Difluoro-4-methoxybenzoic Acid: Contains fluorine atoms instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness: 2,6-Dibromo-4-methoxybenzoic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
特性
分子式 |
C8H6Br2O3 |
|---|---|
分子量 |
309.94 g/mol |
IUPAC名 |
2,6-dibromo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Br2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChIキー |
IMVJCPGRBVNZRO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)Br)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)


![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)



![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)




